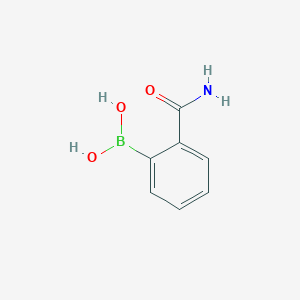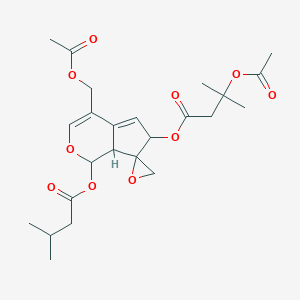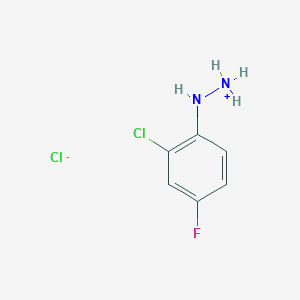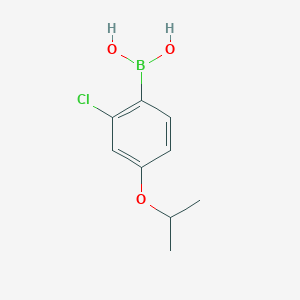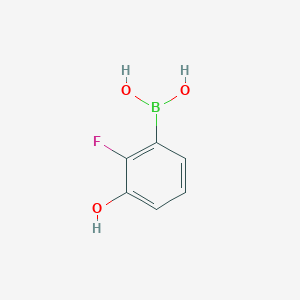
(2-Fluoro-3-hydroxyphenyl)boronic acid
Übersicht
Beschreibung
(2-Fluoro-3-hydroxyphenyl)boronic acid is a boronic acid derivative that is of significant interest in organic chemistry due to its potential applications in various chemical reactions and as an intermediate in organic synthesis. Boronic acids are known for their role in Suzuki cross-coupling reactions, which are pivotal in the synthesis of biphenyls and other complex organic compounds . The presence of a fluorine atom on the aromatic ring can influence the acidity and reactivity of the boronic acid .
Synthesis Analysis
The synthesis of fluorinated boronic acids often involves halogen-lithium exchange reactions, followed by the addition of a boron reagent. For example, amino-3-fluorophenyl boronic acid was synthesized from 4-bromo-2-fluoroaniline through a lithium-bromine exchange, followed by the addition of trimethyl borate and acidic hydrolysis . Similarly, 3-borono-5-fluorobenzoic acid was synthesized using organic lithium reagents and subsequent oxidation reactions . These methods demonstrate the versatility and adaptability of boronic acid synthesis, accommodating various substituents on the aromatic ring.
Molecular Structure Analysis
The molecular structure of boronic acids can exhibit diverse solid-state structures, as seen in X-ray analyses. For instance, functionalized 2-formylphenylboronic acids can rearrange to form 1,3-dihydro-1,3-dihydroxybenzo[c][2,1]oxaboroles, with structures ranging from planar open forms to cyclic oxaborole derivatives . The introduction of fluorine atoms can also influence the structural behavior of boronic acids, as shown by the solid-state and solution properties of fluorinated 1,2-phenylenediboronic acids .
Chemical Reactions Analysis
Fluorinated boronic acids participate in various chemical reactions, including halodeboronation, where aryl boronic acids are transformed into aryl halides . The acidity and hydrolytic stability of these compounds are crucial for their reactivity. For instance, the introduction of fluorine into the aromatic ring enhances the Lewis acidity of boronic acids, which can affect their reactivity in Suzuki cross-coupling and other reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of (2-Fluoro-3-hydroxyphenyl)boronic acid and related compounds are influenced by the presence of fluorine and the boronic group. The acidity constants and hydrolytic stability of fluorinated phenylboronic acids have been determined, showing that fluorine substitution enhances Lewis acidity . Additionally, the solid-state and solution properties of these compounds can be significantly altered by fluorination, as demonstrated by the strong intermolecular hydrogen bonding observed in tetrafluoro-1,2-phenylenediboronic acid .
Wissenschaftliche Forschungsanwendungen
Synthesis and Organic Chemistry Applications
- Boronic acids, including derivatives like (2-Fluoro-3-hydroxyphenyl)boronic acid, are crucial intermediates in organic synthesis. They are widely used in Suzuki aryl-coupling reactions to synthesize olefins, styrene, biphenyl derivatives, and other organic materials. The versatility of these compounds extends to the synthesis of natural products and industrial-scale production due to the simplicity of their synthetic routes and the affordability of raw materials (Sun Hai-xia et al., 2015).
Fluorescence and Quenching Studies
- Boronic acid derivatives, like (2-Fluoro-3-hydroxyphenyl)boronic acid, play a significant role in fluorescence studies. They exhibit interesting behaviors such as fluorescence quenching, which are analyzed in various solvents and conditions, providing insights into molecular structures and conformations. The study of these compounds contributes to the understanding of ground-state conformers and the formation of intermolecular and intramolecular hydrogen bonds (H. S. Geethanjali et al., 2015).
Influence on Lewis Acidity and Chemical Properties
- The presence of fluorine substituents in boronic acids, like (2-Fluoro-3-hydroxyphenyl)boronic acid, significantly impacts their chemical properties, particularly the Lewis acidity of boron atoms. The electron-withdrawing nature of fluorine atoms in these compounds influences their acidity, hydrolytic stability, structures in crystals, solutions, and spectroscopic properties. Understanding these properties is crucial for their applications in organic synthesis, analytical chemistry, materials’ chemistry, biology, and medicine (Jan T. Gozdalik et al., 2017).
Zukünftige Richtungen
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The preparation of compounds with this chemical group is relatively simple and well known . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .
Eigenschaften
IUPAC Name |
(2-fluoro-3-hydroxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BFO3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,9-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYFURLPSFAOGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)O)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590796 | |
| Record name | (2-Fluoro-3-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-3-hydroxyphenyl)boronic acid | |
CAS RN |
855230-60-3 | |
| Record name | (2-Fluoro-3-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-3-hydroxyphenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



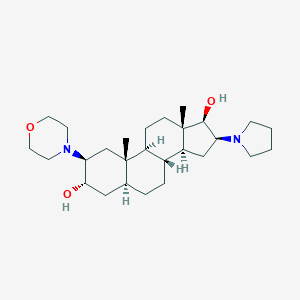
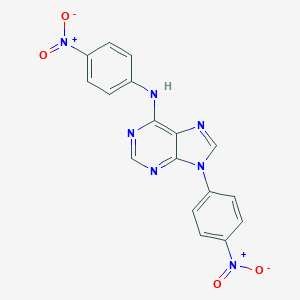
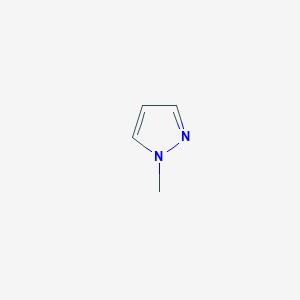
![5-{3,4-Difluoro-2-[(2-fluoro-4-iodophenyl)amino]phenyl}-N-(2-morpholin-4-ylethyl)-1,3,4-oxadiazol-2-amine](/img/structure/B151069.png)
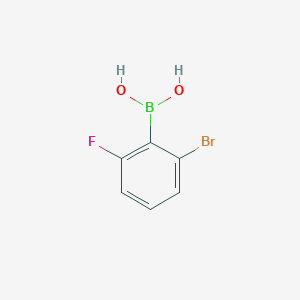


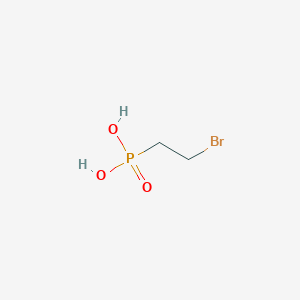
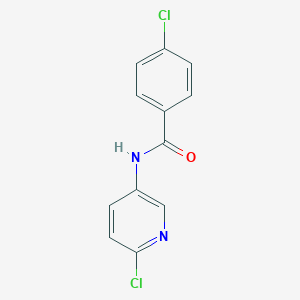
![Imidazo[1,2-a]pyridin-6-ylmethanamine](/img/structure/B151088.png)
